molecular formula C14H17BFNO4 B14790976 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B14790976
M. Wt: 293.10 g/mol
InChI Key: HASVLHUAJVFILK-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is characterized by its unique structure, which includes a boronic acid group, a fluorine atom, and a methyl group attached to the indole ring.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester typically involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The boronic acid group can form reversible covalent bonds with biomolecules, affecting their function . The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole ring. For example:

The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester lies in its combination of boronic acid, fluorine, and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17BFNO4

Molecular Weight

293.10 g/mol

IUPAC Name

[5-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C14H17BFNO4/c1-8-5-11-9(6-10(8)16)7-12(15(19)20)17(11)13(18)21-14(2,3)4/h5-7,19-20H,1-4H3

InChI Key

HASVLHUAJVFILK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C(=C2)F)C)(O)O

Origin of Product

United States

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